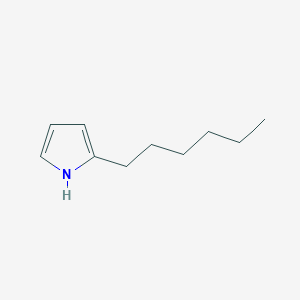

2-Hexyl-1H-pyrrole

描述

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry Research

Pyrrole and its derivatives are ubiquitous in nature and synthetic chemistry, playing critical roles across multiple fields. In organic synthesis, pyrroles serve as versatile building blocks for constructing complex molecular architectures rsc.org. Their presence is notable in vital biological molecules such as heme, chlorophyll, and vitamin B12, underscoring their fundamental importance in life processes wikipedia.orgscitechnol.comresearchgate.netijrst.comub.eduasiaresearchnews.com.

The pharmaceutical industry extensively utilizes the pyrrole motif. Numerous commercial drugs incorporate pyrrole structures, contributing to a wide spectrum of pharmacological activities, including anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral properties scitechnol.comnih.govresearchgate.net. Prominent examples of pyrrole-containing pharmaceuticals include atorvastatin, ketorolac, and sunitinib (B231) wikipedia.orgscitechnol.comnih.gov. Medicinal chemists actively pursue the synthesis and optimization of novel pyrrole-based molecules to develop new chemical entities with improved therapeutic profiles scitechnol.comnih.gov.

Beyond medicinal applications, pyrrole derivatives are integral to materials science. Polypyrrole, a conducting polymer synthesized from pyrrole monomers, exhibits unique electrical and optical properties, making it suitable for applications in organic electronics, sensors, batteries, and energy storage devices rsc.orgbiosynce.com. Research continues into developing efficient and sustainable methods for pyrrole synthesis, including photochemical and electrochemical approaches, to meet the growing demand for these versatile compounds rsc.orgnih.gov. Furthermore, pyrrole-containing compounds find utility in agrochemicals, dyes, and pigments scitechnol.comamazon.combiosynce.com.

Overview of Alkyl-Substituted Pyrroles: A Research Perspective

The introduction of alkyl substituents onto the pyrrole ring significantly modulates its electronic properties, solubility, and steric profile, thereby influencing its reactivity and potential applications. Alkyl-substituted pyrroles are a crucial subclass of pyrrole derivatives that have garnered considerable research interest. The nature and position of the alkyl chain can fine-tune the molecule's interaction with biological targets or its performance in material applications.

Research into alkyl-substituted pyrroles often focuses on developing efficient synthetic routes that allow for regioselective functionalization. Methods such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and more modern catalytic approaches are employed to create these derivatives nih.govbiosynce.com. The study of these compounds is essential for understanding structure-activity relationships in medicinal chemistry and for designing new materials with tailored properties. For instance, modifying the alkyl chain length or branching can impact the conductivity of polypyrrole or the binding affinity of a drug candidate.

Specific Focus on 2-Hexyl-1H-pyrrole: Rationale for Academic Investigation

The specific academic interest in this compound stems from its potential as a functionalized pyrrole derivative. The presence of a six-carbon alkyl chain at the C2 position introduces lipophilicity and alters the electronic distribution of the pyrrole ring compared to the parent compound. This structural modification can lead to distinct chemical behaviors and applications.

While specific research findings directly pertaining to this compound may be niche, its investigation aligns with broader research trends in several areas:

Synthetic Methodology Development: this compound can serve as a model substrate for testing and optimizing new synthetic methods for alkyl-substituted pyrroles, particularly those focusing on regioselectivity and efficiency.

Materials Science: Alkyl chains are often incorporated into monomers to influence the properties of resulting polymers. A hexyl group could affect the solubility, processability, or electronic characteristics of polypyrrole or other pyrrole-based materials.

Medicinal Chemistry and Agrochemicals: The lipophilic hexyl chain can enhance membrane permeability or modulate interactions with biological targets. Investigating this compound and its derivatives could reveal new leads for pharmaceutical or agrochemical applications, building upon the established bioactivity of the pyrrole scaffold.

Supramolecular Chemistry: Alkyl chains can influence self-assembly processes and the formation of ordered structures, making this compound a potential building block in supramolecular chemistry.

The rationale for academic investigation into compounds like this compound lies in its potential to bridge fundamental pyrrole chemistry with applied research in materials, medicine, and synthesis, offering a platform for exploring structure-property relationships.

Structure

3D Structure

属性

IUPAC Name |

2-hexyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVYMRBTVNNTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hexyl 1h Pyrrole and Its Precursors

Classical and Modern Synthetic Routes to 2-Substituted Pyrroles

The foundational methods for pyrrole (B145914) synthesis, developed over the last century, offer versatile pathways to a wide range of substituted pyrroles. Adaptations of these classical routes are frequently employed for the synthesis of 2-alkylpyrroles.

Adaptations of Paal-Knorr Pyrrole Synthesis for Alkyl Substitution

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org For the synthesis of 2-hexyl-1H-pyrrole, the key precursor is a 1,4-diketone bearing a hexyl group, which upon reaction with an ammonia source, cyclizes to form the desired pyrrole.

The general mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org

A significant challenge in applying the Paal-Knorr synthesis for a specific 2-alkylpyrrole lies in the accessibility of the corresponding 1,4-diketone. The synthesis of unsymmetrical 1,4-diketones can be achieved through various methods, including the Stetter reaction, oxidative coupling of enolates, and Claisen rearrangement–cleavage cascades.

Table 1: Paal-Knorr Synthesis of 2-Alkylpyrroles: Representative Precursors and Conditions

| 2-Alkylpyrrole Target | 1,4-Diketone Precursor | Amine Source | Typical Conditions |

| 2-Methyl-1H-pyrrole | Hexane-2,5-dione | Ammonia | Acetic acid, heat |

| 2-Ethyl-1H-pyrrole | Heptane-2,5-dione | Ammonium (B1175870) acetate | Ethanol, reflux |

| This compound | Decane-2,5-dione | Ammonia/Ammonium Salt | Protic solvent (e.g., ethanol, acetic acid), heat |

Note: This table provides illustrative examples. Specific reaction conditions can vary based on the substrate and desired yield.

Hantzsch and Knorr Pyrrole Syntheses for Alkyl-Substituted Derivatives

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org To synthesize a 2-hexylpyrrole derivative using this method, an α-haloketone with a hexyl group adjacent to the carbonyl would be a required starting material. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. wikipedia.org The versatility of this method allows for the preparation of various polysubstituted pyrroles by modifying the starting β-ketoester and α-haloketone. scribd.com

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester. wikipedia.org A key challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are often generated in situ from α-oximino ketones by reduction with reagents like zinc in acetic acid. wikipedia.org For the synthesis of a 2-hexylpyrrole derivative, an α-amino ketone bearing a hexyl group would be necessary. The mechanism involves the condensation of the amino and keto groups to form an enamine, which then undergoes cyclization and elimination of water to form the pyrrole.

Table 2: Comparison of Hantzsch and Knorr Syntheses for 2-Alkylpyrroles

| Synthetic Method | Key Reactants | Relevance to this compound Synthesis |

| Hantzsch Synthesis | β-ketoester, α-haloketone, ammonia/primary amine | Requires a long-chain α-haloketone (e.g., 1-halo-2-octanone). |

| Knorr Synthesis | α-amino-ketone, β-ketoester | Requires a long-chain α-amino-ketone (e.g., 1-amino-2-octanone), often generated in situ. |

Barton-Zard Synthesis and its Relevance to Alkyl Pyrrole Formation

The Barton-Zard synthesis is a powerful method for the preparation of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.org This reaction is particularly useful for synthesizing pyrroles with various substituents. To apply this to the formation of a 2-hexylpyrrole, a nitroalkene with a hexyl substituent would be a key starting material.

The mechanism involves a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring. wikipedia.org The scope of the Barton-Zard reaction is broad and allows for the synthesis of a wide array of substituted pyrroles. mdpi.comresearchgate.netresearchgate.net

Contemporary Synthetic Strategies for this compound

Modern organic synthesis has introduced more efficient and versatile methods for the construction of heterocyclic scaffolds, including multicomponent reactions and transition metal-catalyzed processes.

Multicomponent Reaction (MCR) Methodologies for Pyrrole Scaffold Construction

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are highly atom-economical and offer a rapid route to molecular complexity. researchgate.netsemanticscholar.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles, which can be adapted for the preparation of 2-alkylpyrroles.

For instance, a one-pot synthesis of polysubstituted pyrroles can be achieved through the reaction of an amine, a β-dicarbonyl compound, and a nitroalkene. orientjchem.org By selecting a nitroalkene with a hexyl substituent, this approach could potentially yield a 2-hexylpyrrole derivative. The specific substitution pattern of the final product would depend on the choice of the β-dicarbonyl compound and the amine.

Transition Metal-Catalyzed Cyclization and Coupling Reactions for 2-Alkylpyrroles

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.orgrawdatalibrary.net Several transition metal-catalyzed methods have been developed for the synthesis of substituted pyrroles.

One notable approach involves the catalytic cyclization of dienyl azides. organic-chemistry.org This reaction can be catalyzed by various transition metals, such as rhodium or zinc, to produce a range of substituted pyrroles. The substitution pattern on the resulting pyrrole is determined by the structure of the starting dienyl azide. To synthesize this compound via this method, a dienyl azide with a hexyl group at the appropriate position would be required.

Another strategy involves the formal [2+2+1] cycloaddition of alkynes and diazenes catalyzed by titanium complexes. nih.gov This method allows for the construction of the pyrrole ring from simple and readily available starting materials. The use of an alkyne bearing a hexyl group could lead to the formation of a 2-hexylpyrrole derivative.

Table 3: Overview of Contemporary Synthetic Strategies for 2-Alkylpyrroles

| Synthetic Strategy | Key Features | Applicability to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | Feasible by employing a hexyl-substituted starting material (e.g., nitroalkene). |

| Transition Metal-Catalyzed Cyclization | High efficiency and selectivity, mild reaction conditions. | Requires a specifically substituted precursor like a hexyl-dienyl azide or a hexyl-alkyne. |

Chemo- and Regioselective Functionalization Approaches at the C2 Position

Direct C-alkylation of the pyrrole ring presents a challenge due to the potential for N-alkylation and polyalkylation, as well as the inherent reactivity of the pyrrole nucleus leading to polymerization under harsh conditions iust.ac.ir. However, chemo- and regioselective methods have been developed to introduce alkyl groups, such as a hexyl group, at the C2 position.

One effective strategy involves the use of ionic liquids as reaction media. The C-alkylation of pyrrole with various alkyl halides and mesylates has been shown to proceed with good yields and high selectivity for the C2 and C5 positions in ionic liquids nih.gov. For the synthesis of this compound, this would involve the reaction of pyrrole with a hexylating agent like 1-bromohexane. The use of an ionic liquid such as [bmim][SbF6] in a mixed solvent system can favor C-alkylation over N-alkylation, yielding the desired this compound with minimal byproducts nih.gov. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the mono-alkylated product.

Below is a table summarizing a representative chemo- and regioselective C2-alkylation of pyrrole.

| Reactant 1 | Reactant 2 | Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyrrole | 1-Bromohexane | [bmim][SbF6] / CH3CN | 115 | 44 | This compound | (Not specified for hexyl, but analogous reactions show high yields) |

This data is illustrative and based on analogous reactions described in the literature nih.gov.

Precursor Chemistry and Intermediate Transformations for this compound Synthesis

A prominent method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis organic-chemistry.orgwikipedia.orgrgmcet.edu.in. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine organic-chemistry.orgwikipedia.org.

For the specific synthesis of this compound, the key precursor is decane-2,5-dione . This 1,4-dicarbonyl compound, when reacted with ammonia or an ammonia equivalent, will cyclize to form the desired 2-hexyl-5-methyl-1H-pyrrole. To obtain this compound specifically, a precursor such as 1-amino-octane-4,7-dione would be required, though decane-2,5-dione is a more common starting point for related structures. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts organic-chemistry.org.

The mechanism of the Paal-Knorr synthesis involves the initial formation of an imine between the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular attack of the enamine on the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring wikipedia.orgyoutube.com.

| Precursor 1 | Precursor 2 | Key Intermediate | Product |

| Decane-2,5-dione | Ammonia | Cyclic hemiaminal | 2-Hexyl-5-methyl-1H-pyrrole |

This table outlines the general Paal-Knorr approach to a closely related substituted pyrrole.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to reduce environmental impact and improve efficiency rgmcet.edu.inresearchgate.netpublish.csiro.aunih.gov.

The use of sustainable solvents and efficient catalytic systems is a cornerstone of green chemistry. In the context of this compound synthesis, several green alternatives to traditional organic solvents have been explored.

Ionic Liquids: As mentioned in section 2.2.3, ionic liquids can serve as both solvents and catalysts for the C-alkylation of pyrrole, offering a recyclable and often more selective medium compared to volatile organic compounds nih.govresearchgate.netpublish.csiro.aunih.govresearchgate.net. Their use can lead to higher yields and easier product separation.

Water: For reactions like the Paal-Knorr synthesis, water has been demonstrated to be an effective and environmentally benign solvent researchgate.net. The synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and various amines has been successfully carried out in water, often without the need for an additional catalyst researchgate.net. This approach is highly atom-economical, with water being the only byproduct nih.gov.

Heterogeneous Catalysts: The use of reusable heterogeneous catalysts, such as silica-supported sulfuric acid, can simplify purification processes and reduce waste. These catalysts have been employed in the Paal-Knorr synthesis, allowing for high yields in short reaction times, sometimes even under solvent-free conditions rgmcet.edu.in.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating pensoft.netorganic-chemistry.orgpensoft.netnih.gov. The microwave-assisted Paal-Knorr reaction, for instance, has been shown to be a rapid and efficient method for the synthesis of a variety of substituted pyrroles pensoft.netorganic-chemistry.orgnih.gov. This technique can be applied to the synthesis of this compound from the appropriate 1,4-dicarbonyl precursor, potentially in a sustainable solvent like water or even under solvent-free conditions.

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state through mechanical force (e.g., ball milling), offers a solvent-free approach to chemical synthesis. The Paal-Knorr synthesis of pyrroles has been successfully demonstrated using mechanochemical activation researchgate.netsemanticscholar.orgresearchgate.net. This method often requires only a catalytic amount of a solid organic acid, such as citric acid, and can produce N-substituted pyrroles in very short reaction times with high yields researchgate.netresearchgate.net. This solventless approach significantly reduces the environmental footprint of the synthesis.

| Green Chemistry Approach | Key Features | Application to this compound Synthesis |

| Sustainable Solvents | Use of water or ionic liquids; recyclability; reduced toxicity. | Paal-Knorr synthesis in water; C2-alkylation in ionic liquids. |

| Microwave-Assisted | Rapid heating; shorter reaction times; higher yields. | Accelerated Paal-Knorr synthesis of the pyrrole ring. |

| Mechanochemical | Solvent-free; use of solid catalysts; high efficiency. | Solid-state Paal-Knorr synthesis from a 1,4-dicarbonyl precursor. |

Reaction Mechanisms and Chemical Transformations of 2 Hexyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Pathways on 2-Hexyl-1H-pyrrole

Electrophilic aromatic substitution is a primary mode of reaction for pyrroles. The electron-rich nature of the pyrrole (B145914) ring makes it more reactive towards electrophiles than benzene.

Positional Selectivity of Electrophilic Attack on Pyrrole Ring

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting sigma complex intermediate. This stability arises from more extensive resonance delocalization of the positive charge, involving the nitrogen atom's lone pair, compared to attack at the β-positions (C3 and C4) wikipedia.orgonlineorganicchemistrytutor.com. Attack at the C2 position leads to three resonance structures, while attack at C3 leads to only two, making C2 and C5 more reactive onlineorganicchemistrytutor.com.

Influence of the 2-Hexyl Substituent on Aromatic Reactivity and Regioselectivity

The presence of the hexyl group at C2 influences regioselectivity. While the inherent reactivity of the pyrrole ring favors the C5 position (para to the C2 substituent), the electron-donating nature of the hexyl group further directs incoming electrophiles to this position. Substitution at the C3 position (ortho to the C2 substituent) is also possible but generally less favored than C5 due to a combination of electronic and steric factors uobasrah.edu.iq. Research on substituted pyrroles indicates that electron-donating groups at the 2-position primarily direct further substitution to the 5-position uobasrah.edu.iq. For example, acylation reactions on 3-alkyl-1-(phenylsulfonyl)pyrroles predominantly yield 2-acetyl-4-alkyl derivatives, suggesting that the C2 position is highly favored for electrophilic attack when the C3 position is substituted, and the C5 position is the next most reactive site when C2 is already substituted researchgate.net.

Nucleophilic Reactions and Reactivity of this compound

The pyrrole ring possesses an N-H proton that can be deprotonated, leading to anionic intermediates, and can also participate in reactions involving nucleophilic attack on the ring under specific conditions.

Deprotonation and Anionic Reactivity of the Pyrrole N-H Proton

The N-H proton of pyrrole is weakly acidic, with a pKa typically around 17.5 wikipedia.orgedurev.in. This proton can be removed by strong bases such as sodium hydride (NaH), butyllithium (B86547) (BuLi), or Grignard reagents, generating the pyrrolide anion wikipedia.orgedurev.in. This pyrrolide anion is a potent nucleophile. The hexyl substituent does not significantly alter the acidity of the N-H proton compared to unsubstituted pyrrole.

N-Functionalization Strategies (e.g., N-Alkylation)

Following deprotonation, the resulting pyrrolide anion of this compound can readily react with electrophiles. A common transformation is N-alkylation, where the anion reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form N-alkylated pyrrole derivatives wikipedia.orgedurev.in. For instance, reacting the pyrrolide anion with an alkyl halide (R-X) would yield 1-R-2-hexyl-1H-pyrrole. The choice of base, solvent, and electrophile can influence the regioselectivity of functionalization, potentially leading to C-alkylation under certain conditions, although N-alkylation is typically favored wikipedia.orgresearchgate.net.

Cycloaddition Reactions Involving this compound as a Diene or Dienophile

Pyrroles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as either a diene or a dienophile. However, their aromatic character generally makes them less reactive in these reactions compared to furans or thiophenes wikipedia.orgnih.gov.

When acting as a diene, pyrroles typically react with electron-deficient dienophiles. The electron-rich nature of the pyrrole ring, enhanced by the 2-hexyl group, would likely favor its participation as a diene in reactions with highly electron-deficient dienophiles umn.edu. Vinylpyrroles, for example, are known to act as dienes in Diels-Alder reactions, leading to indole (B1671886) derivatives after subsequent transformations umn.edu.

Conversely, pyrroles can also act as dienophiles, reacting with electron-rich dienes. In such cases, the pyrrole ring's aromaticity can be disrupted, and the resulting cycloadducts are often thermodynamically unstable, prone to retro-Diels-Alder reactions or other rearrangements nih.govucla.edu. The electron-donating hexyl group might influence the electron density distribution, potentially affecting its dienophilic character. While direct Diels-Alder reactions of simple pyrroles can be challenging, modified pyrroles or specific reaction conditions (e.g., Lewis acid catalysis, high pressure) can facilitate these transformations ucla.edu. For instance, pyrroles have been shown to act as dienophiles with cyclopentadienone acetals oup.com.

Oxidation and Polymerization Mechanisms of this compound

The polymerization of pyrrole derivatives, including this compound, primarily occurs through oxidative pathways, either electrochemically or chemically. These processes are fundamental to the formation of conductive polypyrrole (PPy) materials.

Electrochemical Polymerization: Electrochemical polymerization involves the direct oxidation of the pyrrole monomer at an electrode surface, leading to the formation of polymer chains. The mechanism is initiated by the oxidation of the pyrrole monomer to a radical cation (C₄H₄NH•+). This reactive species then undergoes coupling reactions, predominantly at the α-positions (C2 and C5) of the pyrrole ring. For this compound, the presence of the hexyl group at the C2 position directs the polymerization to occur primarily at the unsubstituted C5 position, facilitating the formation of linear polymer chains. The process involves sequential oxidation and coupling steps, leading to the formation of dimers, oligomers, and ultimately, a polymer film on the electrode. Electrochemical polymerization can be conducted in various solvents, such as dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or aqueous micellar solutions, utilizing supporting electrolytes like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or sulfuric acid. The hexyl substituent is known to enhance the solubility and processability of both the monomer and the resulting polymer.

Chemical Oxidation Polymerization: Chemical oxidation polymerization utilizes chemical oxidants to initiate the polymerization process. Common oxidants employed include iron(III) chloride (FeCl₃), ammonium (B1175870) persulfate, and potassium persulfate. Similar to electrochemical polymerization, the mechanism begins with the oxidation of the pyrrole monomer to a radical cation. This radical cation then reacts with other monomer units, typically through α-α coupling, to build polymer chains. This method can be carried out in a range of media, including water, acidic solutions, and organic solvents such as acetonitrile (B52724), chloroform, or nitromethane. The hexyl group's presence is beneficial for improving the solubility of this compound in organic solvents, which can facilitate chemical polymerization.

Table 1: Electrochemical Polymerization of Pyrroles (General Mechanism Applied to this compound)

| Feature | Description | References |

| Monomer | Pyrrole (general); this compound (specific case) | |

| Method | Electrochemical Oxidation | |

| Initiation | Monomer oxidation to radical cation (C₄H₄NH•+) | |

| Coupling | α-α coupling (e.g., C2-C5, C5-C5) | |

| Propagation | Dimerization, oligomerization, polymer chain formation | |

| Typical Conditions | ||

| - Electrolyte | TBAP, H₂SO₄ | |

| - Solvent | DMSO, ionic liquids, aqueous micellar | |

| - Potential Range | e.g., -1.65 to +0.6 V, -0.4 to +1.3 V | |

| Role of 2-Hexyl Group | Enhances solubility and processability. Directs polymerization to C5. |

Table 2: Chemical Oxidation Polymerization of Pyrroles (General Mechanism Applied to this compound)

| Feature | Description | References |

| Monomer | Pyrrole (general); this compound (specific case) | |

| Method | Chemical Oxidation | |

| Initiation | Monomer oxidation to radical cation (C₄H₄NH•+) | |

| Coupling | α-α coupling | |

| Propagation | Dimerization, oligomerization, polymer chain formation | |

| **Typical Conditions |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of complex mixtures. In the context of this compound, LC-MS is invaluable for:

Purity Assessment: Determining the purity of synthesized this compound by separating it from potential byproducts or unreacted starting materials.

Metabolite Identification: If this compound were used in biological studies, LC-MS would be critical for identifying and quantifying its metabolites. For instance, studies on other pyrrole-based compounds have utilized LC-MS to investigate biotransformation pathways, identifying metabolites formed through enzymatic processes mdpi.com.

Polymer Characterization: Analyzing oligomers or low molecular weight components in polymers derived from this compound, such as poly(2-hexylpyrrole). While direct LC-MS analysis of high molecular weight polymers can be challenging, it is effective for characterizing monomers, oligomers, or degradation products nih.govnih.govresearchgate.netnih.govnih.goveurachem.org.

Method Development: LC-MS methods often employ reverse-phase HPLC columns with mobile phases containing acetonitrile or methanol (B129727) and water, often with additives like formic acid for MS compatibility mdpi.comnih.govsielc.com. The choice of stationary phase, such as phenyl-hexyl columns, can be optimized for specific separations mdpi.com.

Research Findings Example:

While specific LC-MS data for this compound itself is not extensively detailed in the provided snippets, general applications highlight its utility. For example, in the analysis of other pyrrole derivatives, LC-MS has been used to identify metabolites, with methods optimized using phenyl-hexyl columns and acetonitrile/phosphate buffer mobile phases mdpi.com. Similarly, LC-MS/MS is a standard for quantifying various compounds, including specific pyrrole derivatives and their conjugates, often employing gradient elution on reverse-phase columns nih.govnih.gov.

Advanced Morphological Characterization of Materials Derived from this compound

Materials synthesized from this compound, most notably poly(2-hexylpyrrole), are often investigated for their structural and morphological properties, which dictate their performance in applications such as organic electronics or sensors. Advanced morphological characterization techniques provide critical insights into the physical arrangement of these materials at the micro- and nanoscale.

Commonly employed techniques include:

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): These techniques offer high-resolution surface imaging, revealing features such as particle shape, size distribution, surface texture, and the presence of aggregates or film structures semanticscholar.orgmdpi-res.comuobaghdad.edu.iqpolymersolutions.com. FESEM, in particular, provides enhanced resolution and depth of field.

Atomic Force Microscopy (AFM): AFM provides detailed topographical information by scanning a sharp tip across the sample surface. It is used to measure surface roughness, film thickness, and the nanoscale morphology of materials, often in tapping mode mdpi-res.comuobaghdad.edu.iqpolymersolutions.com.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure, phase purity, and crystallite size of materials. It can reveal whether a material is amorphous, crystalline, or semi-crystalline, and provide information about lattice parameters and molecular packing uobaghdad.edu.iqkpi.ua.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of internal structures, grain boundaries, and defects within materials polymersolutions.com.

Research Findings Example:

Studies on polymers similar to poly(2-hexylpyrrole) demonstrate the application of these techniques. For instance, FESEM and AFM have been used to characterize thin films, revealing surface roughness and the formation of distinct morphological features upon incorporation of other components mdpi-res.comuobaghdad.edu.iq. In one study involving a composite material, AFM indicated an increase in surface roughness from an average of 83.51 nm to 511.3 nm upon addition of silver nanoparticles, while FESEM showed the formation of distinct spherical structures uobaghdad.edu.iq. XRD analysis in such composite studies can reveal changes in crystallinity, showing the presence of both crystalline and amorphous phases uobaghdad.edu.iq.

Table 1: Morphological Characterization Techniques and Their Applications

| Technique | Primary Information Gained | Typical Applications for Polymers Derived from this compound |

| SEM/FESEM | Surface topography, particle morphology, film structure, elemental analysis (with EDX) | Visualization of polymer film morphology, examination of surface features, identification of phase separation. |

| AFM | Surface topography, roughness, nanoscale features, film thickness | High-resolution imaging of polymer surfaces, measurement of film uniformity, characterization of nanostructure. |

| XRD | Crystallinity, crystal structure, phase identification, crystallite size | Determining the degree of order in polymers, identifying crystalline phases, assessing structural integrity. |

| TEM | Internal microstructure, nanostructure, grain boundaries, defects | High-resolution imaging of polymer nanostructures, detailed analysis of morphology at the molecular level. |

Compound List

this compound

Poly(2-hexylpyrrole)

Pyrrole

Poly(N-hexylpyrrole)

1-Hexyl-1H-pyrrole

1-Hexyl-2,5-dimethyl-1H-pyrrole

1-n-hexylpyrrole

N-hexylpyrrole

1H-pyrrole-2,5-dione

Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene) (MEH-PPV)

Pyrrole-2,3,5-tricarboxylic acid (PTCA)

Ethyl 5-(4-bromophenyl)-1-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

N-hexyl-pyrrole 2N,N'-dimethyl dibutyl malonamide (B141969)

2-hexyl-3-methyl-1H-pyrrole

Poly(p-phenylene)

4-hydroxy-2(E)-nonenal (HNE)

4-oxo-2(E)-nonenal (ONE)

4-hydroxy-2(E)-nonenal-mercapturic acid (HNA)

3-methyl-1H-pyrrole

2-methyl-1H-pyrrole

Toluene

Styrene

Isoindole

Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione

1H-pyrrole-2-carboxyaldehyde

1H-pyrrole-2,5-dione, 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-

1H-pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-[1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-indol-3-yl]-

1H-pyrrole-2,5-dione, 3-(

p-Cresol sulfate (B86663)

Indoxyl sulfate### Advanced Characterization of this compound and Derived Materials

The compound this compound serves as a valuable building block in the synthesis of functional materials, particularly conductive polymers like poly(2-hexylpyrrole). Understanding its chemical identity and the properties of the materials it forms requires sophisticated analytical techniques. This article focuses on two critical areas of advanced characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) for analytical assessment and advanced morphological characterization techniques for materials derived from this compound.

Advanced Characterization Techniques for 2 Hexyl 1h Pyrrole

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. Its application to 2-Hexyl-1H-pyrrole and related substances is vital for ensuring purity, elucidating reaction pathways, and analyzing complex mixtures.

Purity and Identification: LC-MS is instrumental in assessing the purity of synthesized this compound by separating it from potential impurities, byproducts, or unreacted starting materials. The mass spectrometry component provides molecular weight information, aiding in definitive identification nih.govnih.govresearchgate.netnih.govnih.goveurachem.orgsielc.com.

Analysis of Derivatives and Polymers: For materials derived from this compound, such as poly(2-hexylpyrrole), LC-MS is particularly useful for characterizing monomers, oligomers, or degradation products. While direct analysis of high molecular weight polymers by LC-MS can be challenging, it remains a powerful tool for analyzing smaller molecular components within a complex material system nih.govnih.govresearchgate.netnih.gov.

Methodological Considerations: Typical LC-MS analyses involve reverse-phase High-Performance Liquid Chromatography (HPLC) columns. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water, with the addition of acids like formic acid to enhance MS compatibility mdpi.comnih.govsielc.com. Specialized columns, such as phenyl-hexyl columns, can be employed for optimized separations of specific analytes mdpi.com.

Research Findings in LC-MS Applications:

While specific LC-MS data for this compound is not extensively detailed in the provided search results, the technique's general utility is well-established. For instance, studies on other pyrrole-based compounds have successfully employed LC-MS to identify metabolites, utilizing optimized chromatographic methods and MS detection for sensitive and selective analysis mdpi.comnih.govnih.gov. The technique is frequently used in metabolomics for comprehensive profiling of biological samples, often in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) to cover a broader range of analytes nih.gov.

Advanced Morphological Characterization of Materials Derived from this compound

Materials synthesized using this compound, most notably conductive polymers like poly(2-hexylpyrrole), possess morphologies that significantly influence their physical and electronic properties. Advanced characterization techniques are employed to elucidate these structures at various scales.

Surface Imaging (SEM/FESEM and AFM): Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) provide high-resolution images of the material's surface topography, revealing features such as particle morphology, film uniformity, and surface texture semanticscholar.orgmdpi-res.comuobaghdad.edu.iqpolymersolutions.com. Atomic Force Microscopy (AFM) offers even finer topographical detail, allowing for the measurement of surface roughness and nanoscale features, crucial for understanding film quality and nanostructure mdpi-res.comuobaghdad.edu.iqpolymersolutions.com.

Structural Analysis (XRD): X-ray Diffraction (XRD) is indispensable for determining the crystalline nature of materials. It reveals the degree of crystallinity, identifies specific crystal phases, and can provide information on crystallite size, which is vital for understanding the ordering and packing of polymer chains uobaghdad.edu.iqkpi.ua.

Internal Microstructure (TEM): Transmission Electron Microscopy (TEM) offers exceptional resolution, enabling the visualization of internal microstructures, grain boundaries, and defects within the material polymersolutions.com. This is critical for a comprehensive understanding of material architecture.

Research Findings in Morphological Characterization:

Studies on polymers and composite materials often highlight the insights gained from these techniques. For example, in the characterization of polymer films, FESEM and AFM have been used to observe surface morphology changes. One study noted that the addition of silver nanoparticles to a polymer matrix increased surface roughness significantly, as measured by AFM, and altered the surface features observed via FESEM uobaghdad.edu.iq. XRD analysis in similar composite studies can reveal changes in the material's crystalline structure upon the incorporation of new components uobaghdad.edu.iq. These techniques collectively provide a detailed picture of how processing and composition affect the final material's structure.

Table 1: Key Morphological Characterization Techniques

| Technique | Primary Information Provided | Relevance to Materials Derived from this compound |

| SEM/FESEM | Surface morphology, particle size and shape, film topography | Visualizing the surface features of poly(2-hexylpyrrole) films, assessing uniformity, and identifying surface defects. |

| AFM | Nanoscale surface topography, roughness, film thickness | Detailed mapping of polymer surface features, quantification of surface roughness, and analysis of nanostructure. |

| XRD | Crystallinity, crystal structure, phase identification | Determining the degree of order in poly(2-hexylpyrrole), identifying crystalline phases, and assessing structural integrity. |

| TEM | Internal microstructure, nanostructure, grain boundaries, defects | High-resolution imaging of polymer nanostructures, revealing internal morphology and potential defects. |

Compound List

this compound

Poly(2-hexylpyrrole)

Poly(N-hexylpyrrole)

1-Hexyl-1H-pyrrole

1-Hexyl-2,5-dimethyl-1H-pyrrole

1-n-hexylpyrrole

N-hexylpyrrole

1H-pyrrole-2,5-dione

Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene) (MEH-PPV)

Pyrrole-2,3,5-tricarboxylic acid (PTCA)

Ethyl 5-(4-bromophenyl)-1-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

N-hexyl-pyrrole 2N,N'-dimethyl dibutyl malonamide (B141969)

2-hexyl-3-methyl-1H-pyrrole

Poly(p-phenylene)

4-hydroxy-2(E)-nonenal (HNE)

4-oxo-2(E)-nonenal (ONE)

4-hydroxy-2(E)-nonenal-mercapturic acid (HNA)

3-methyl-1H-pyrrole

2-methyl-1H-pyrrole

Toluene

Styrene

Isoindole

Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione

1H-pyrrole-2-carboxyaldehyde

1H-pyrrole-2,5-dione, 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-

1H-pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-[1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-indol-3-yl]-

1H-pyrrole-2,5-dione, 3-(

p-Cresol sulfate (B86663)

Indoxyl sulfate

Theoretical and Computational Investigations of 2 Hexyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture and inherent reactivity of 2-Hexyl-1H-pyrrole. These methods allow for the precise determination of molecular geometries, orbital energies, and charge distributions, which dictate chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The HOMO represents the region most susceptible to electrophilic attack, while the LUMO indicates the site most prone to nucleophilic attack. For pyrrole (B145914) derivatives, these orbitals are often delocalized across the aromatic ring, with specific contributions from the nitrogen atom and substituents influencing their spatial distribution and energy levels.

Electrostatic Potential Maps (ESPs) offer a visual representation of the electron density distribution around the molecule. Regions of high electron density, typically depicted in red, indicate areas where nucleophiles are likely to attack, while regions of low electron density, shown in blue, highlight potential sites for electrophilic attack. For this compound, ESP maps would illustrate the electron-rich nature of the pyrrole ring, with the nitrogen atom acting as a significant electron donor, and potentially reveal localized positive or negative regions along the hexyl chain due to inductive effects. Studies on similar pyrrole derivatives have shown that substituents can significantly alter these potential distributions, influencing regioselectivity in reactions researchgate.nettandfonline.comrsc.orgresearchgate.netchemrxiv.orgresearchgate.net.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can also be employed to model reaction pathways and characterize transition states for reactions involving this compound. By calculating the energy profile of a reaction, researchers can identify the most stable intermediates and the rate-determining step, often associated with the transition state. For pyrroles, common reactions include electrophilic aromatic substitution, where the electron-rich nature of the ring makes it susceptible to attack by electrophiles. Computational studies can predict the preferred site of substitution (e.g., at the 2-, 3-, 4-, or 5-positions) and the energy barrier for such reactions. For instance, studies on substituted pyrroles have utilized DFT to model reaction mechanisms and transition states, providing insights into regioselectivity and activation energies biosynce.comrsc.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the investigation of conformational flexibility and intermolecular interactions over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can reveal the preferred conformations of this compound and how it interacts with its environment, such as solvent molecules or other solute molecules.

The hexyl chain attached to the pyrrole ring can adopt various conformations due to rotation around its single bonds. MD simulations can map out the energy landscape of these conformations, identifying the most stable arrangements. Furthermore, these simulations are crucial for understanding how this compound molecules might self-assemble or interact with other species. For example, studies on similar alkyl-substituted aromatic systems have used MD to explore interchain distances, dihedral angle distributions, and the influence of temperature on molecular packing and interactions researchgate.netacs.orgresearchgate.netstanford.edumdpi.com. Such simulations are vital for predicting properties related to solubility, crystal packing, and interactions in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on 2-Substituted Pyrroles

QSAR and QSPR methodologies establish quantitative relationships between a molecule's structural features (descriptors) and its biological activity or physicochemical properties, respectively. For 2-substituted pyrroles, these studies can predict various behaviors based on modifications to the pyrrole core or the substituent at the 2-position.

Predictive Modeling for Chemical and Material Behavior

By analyzing a series of 2-substituted pyrroles with known properties, QSAR/QSPR models can be developed to predict the properties of novel or untested compounds. These models often utilize molecular descriptors such as topological indices, electronic properties (e.g., HOMO-LUMO gap), and steric parameters. For instance, studies have employed QSAR techniques to predict antioxidant activities, enzyme inhibition, and other biological effects of pyrrole derivatives acs.orgmdpi.comnih.govnih.gov.

Similarly, QSPR models can predict material properties, such as solubility, melting point, or spectral characteristics, based on structural inputs. The hexyl chain in this compound would contribute specific descriptors related to its lipophilicity and flexibility, influencing these predicted properties. Computational studies involving QSAR/QSPR on pyrrole derivatives have demonstrated the power of these methods in guiding the design of molecules with desired characteristics, often achieving high predictive accuracy through statistical models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) nih.govrsc.org.

Applications of 2 Hexyl 1h Pyrrole and Its Derivatives in Advanced Materials

Organic Semiconducting Materials Incorporating 2-Hexyl-1H-pyrrole Units

Pyrrole (B145914) derivatives, particularly those with N-alkyl substituents like this compound, are increasingly recognized for their potential in organic electronics due to their electron-rich nature and tunable properties.

Development of Pyrrole-Based Organic Photovoltaics (OPVs)

Pyrrole-containing materials have shown promise in organic solar cells (OSCs), particularly as components in donor-acceptor (D-A) systems and non-fullerene acceptors (NFAs) the-innovation.org. The N-alkylation of pyrrole, as seen in compounds like this compound, plays a crucial role in fine-tuning critical parameters such as solubility, crystallinity, and film-forming capabilities the-innovation.org. For instance, pyrrolo[3,4-c]pyrrole-1,3-dione (PPD)-based polymers incorporating N-alkyl groups have been investigated for OPVs, with power conversion efficiencies (PCEs) around 2% reported for blends with fullerene acceptors rsc.org. More advanced systems utilizing pyrrole-containing ladder-type heteroarenes as donor cores in NFAs have demonstrated significantly higher performance. For example, a thieno[3,2-b]pyrrole-based small molecule acceptor (SMA) incorporating an ethylhexyl group, when paired with a polymer donor, achieved a PCE of 15.3% nih.gov. The presence of the pyrrole unit and the alkyl chain contributes to improved open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF) nih.gov. Diketopyrrolopyrrole (DPP)-based polymers, which can incorporate alkyl side chains, are also widely studied for OSCs, with alkyl substituents influencing absorption spectra, energy levels, and charge carrier mobility acs.org.

Integration into Organic Field-Effect Transistors (OFETs)

Pyrrole-based materials exhibit excellent semiconducting properties, making them suitable for organic field-effect transistors (OFETs) researchgate.netbohrium.com. The incorporation of N-alkyl substituents, such as the hexyl group in this compound, significantly impacts their performance. Studies on poly(pyrrole-co-N-alkyl pyrrole) copolymers have shown that electrical properties are dependent on the alkyl chain length researchgate.net. Specifically, increasing the alkyl chain length in N-alkylpyrrole co-monomers tends to decrease the conductivity of the resulting polymers mdpi.com. While pyrrole systems can present challenges due to synthesis difficulties and lower stability bohrium.com, advancements in molecular design have led to materials with improved characteristics. For example, thieno[3,2-b]pyrrole derivatives have demonstrated charge carrier mobilities in the range of 10⁻³ to 10⁻² cm²/V·s after annealing acs.orgacs.org. Other pyrrole-based materials have achieved higher mobilities, with some polymers reaching up to ~0.1 cm²/V·s researchgate.net, and advanced organic semiconductors in OFETs reporting mobilities exceeding 20 cm²/V·s rhhz.net. The alkyl chains also contribute to the solubility and processability of these materials, enabling their use in solution-processed OFETs researchgate.net.

Fabrication of Conjugated Polymers and Copolymers with this compound Monomers

The synthesis of conjugated polymers and copolymers incorporating pyrrole and N-alkylpyrrole units is primarily achieved through electrochemical or chemical polymerization methods researchgate.netmdpi.comresearchgate.net. These polymers find applications in various electronic and optoelectronic devices cas.cz. For instance, copolymers of pyrrole and N-alkylpyrroles can be electrochemically synthesized, with the structure of the monomer significantly influencing the material's properties researchgate.net. The presence of alkyl chains, such as the hexyl group, can enhance the solubility of these polymers in organic solvents researchgate.net. However, it has been observed that an increase in the alkyl chain length generally leads to a decrease in the electrical conductivity of the resulting copolymers mdpi.com. Pure polypyrrole (PPy) exhibits a conductivity of approximately 0.54 S/cm mdpi.com, while poly(3-alkylpyrroles) can have conductivities ranging from 0.03 to 10 S/cm researchgate.net. Thiophene-alkylheteroaromatic copolymers, including those with N-alkylated pyrroles, have shown improved effective degrees of conjugation compared to their homopolymer counterparts kpi.ua.

Optoelectronic and Fluorescent Materials Design

Beyond semiconducting applications, pyrrole derivatives are also explored for their optoelectronic and fluorescent properties. Pyrrole-based compounds can serve as luminescent materials, display materials, and fluorescent probes researchgate.net. The ability to tune their electronic structure through functionalization, including the introduction of alkyl chains like the hexyl group, allows for the design of materials with specific optical absorption and emission characteristics. Polypyrrole (PPy) itself has also shown potential for use in optoelectronic devices researchgate.net.

Catalytic Applications of Ligands and Complexes Derived from this compound

The pyrrole motif has been recognized for its potential catalytic activity researchgate.net. While specific research detailing the use of this compound or its direct derivatives as ligands in metal complexes for catalytic applications is not extensively covered in the provided literature, the general chemical structure of pyrroles suggests potential for coordination chemistry. Further research would be needed to explore the catalytic capabilities of metal complexes formed with this compound or related N-alkylated pyrroles.

Sensor Technologies and Detection Systems Utilizing Pyrrole Derivatives

Pyrrole derivatives are valuable components in sensor technologies. The pyrrole motif is found in piezoresistive sensors, and pyrrole derivatives are utilized as fluorescent probes researchgate.net. Polypyrrole (PPy), a well-studied conductive polymer, is widely employed in chemical sensors and biosensors researchgate.netwikipedia.orgnih.gov. PPy has been assessed for its role as a reporting interface in biosensors and as a substrate for electrically addressable tissue/cell interactions nih.gov. Furthermore, poly(3-alkyl)pyrroles, which include compounds with hexyl chains, have been developed for humidity sensing applications ccspublishing.org.cn. The conductivity changes in these polymers in response to environmental stimuli make them suitable for various detection systems ccspublishing.org.cn.

Biomolecular and Biological Research Applications of 2 Hexyl 1h Pyrrole Derivatives Non Human Focus

Antimicrobial Activity of 2-Hexyl-1H-pyrrole Analogues in Research Models

Pyrrole (B145914) derivatives have demonstrated significant potential as antimicrobial agents in various research models. Studies have synthesized and evaluated a range of substituted pyrroles for their activity against bacteria and fungi. For instance, certain pyrrole derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported in the micromolar range mdpi.commdpi.comnih.gov. Some compounds exhibit stronger activity against Gram-positive bacteria compared to Gram-negative strains, which has been attributed to factors like the permeability of bacterial outer membranes or the specific chemical structures of the pyrrole derivatives mdpi.comacgpubs.org.

In some cases, pyrrole compounds have displayed activity comparable to or even exceeding that of standard reference drugs like kanamycin (B1662678) or ciprofloxacin (B1669076) against specific bacterial strains mdpi.comjmcs.org.mxmdpi.com. Research has also indicated that the presence of specific substituents, such as halogen atoms or particular ring systems, can influence the antimicrobial potency and spectrum of activity mdpi.comjmcs.org.mx.

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Designation | Target Microorganism | MIC Value (µM) | Reference Standard | Citation |

| Streptopyrrole B | Staphylococcus aureus | 0.7 - 2.9 | Kanamycin | mdpi.com |

| Streptopyrrole C | Bacillus subtilis | 0.7 - 2.9 | Kanamycin | mdpi.com |

| Compound 3c | Staphylococcus aureus | 3.12 - 12.5 µg/mL | Ciprofloxacin | mdpi.com |

| Compound 4 | Staphylococcus aureus | 30 mm zone | Tetracycline | acgpubs.org |

| Compound 11 | Staphylococcus aureus | 24 mm zone | Tetracycline | acgpubs.org |

| ENBHEDPC | Mycobacterium tuberculosis | 0.7 µg/mL | - | nih.gov |

Antifungal and Insecticidal Activities in Agricultural and Model Organism Research

Pyrrole derivatives are also recognized for their efficacy in agricultural and model organism research, particularly as antifungal and insecticidal agents. Several studies have explored the potential of pyrrole compounds to control plant pathogens and insect pests. For example, certain pyrrole derivatives have demonstrated significant antifungal activity against plant pathogenic fungi like Aspergillus niger and Candida albicans, with some compounds showing activity comparable to established antifungal agents such as Clotrimazole jmcs.org.mx. Research has also highlighted the potential of pyrrole derivatives in controlling agricultural pests. Specific compounds have exhibited insecticidal properties against larvae of Spodoptera littoralis (cotton leafworm), with LC50 values reported in the parts per million (ppm) range nih.gov.

Furthermore, pyrrole-based insecticides are valued for their unique mode of action, which often involves disrupting cellular energy production rather than targeting the nervous system, making them effective against insect populations that have developed resistance to conventional insecticides bigpesticides.com. Studies have indicated that modifications to the pyrrole structure, such as the introduction of specific substituents or ring systems, can enhance insecticidal efficacy and alter the spectrum of targeted pests rhhz.netresearchgate.netnih.gov.

Table 2: Antifungal and Insecticidal Activities of Selected Pyrrole Derivatives

| Compound Designation | Target Organism/Pest | Activity Type | Efficacy Metric / Value | Reference Standard | Citation |

| Compound 3e | Aspergillus niger | Antifungal | Equipotent to Clotrimazole | Clotrimazole | jmcs.org.mx |

| Compound 3e | Candida albicans | Antifungal | Equipotent to Clotrimazole | Clotrimazole | jmcs.org.mx |

| Compound 6a | Spodoptera littoralis | Insecticidal | LC50 = 0.5707 ppm | Dimilin | nih.gov |

| Compound 7a | Spodoptera littoralis | Insecticidal | LC50 = 0.1306 ppm | Dimilin | nih.gov |

| Compound 17 | Culex pipiens larvae | Insecticidal | LC50 = 9.87 µg/mL | Chlorfenapyr | researchgate.net |

| Compound 2a-syn | Ephestia kuehniella larvae | Insecticidal | 57.8% mortality (10 ppm) | - | nih.gov |

Biochemical Investigations into Enzyme Inhibition Mechanisms by Pyrrole Derivatives

Pyrrole derivatives have also been investigated for their ability to inhibit various enzymes, providing insights into biochemical pathways and potential therapeutic targets. Research has focused on identifying pyrrole compounds that can modulate enzyme activity through specific inhibition mechanisms. For example, certain 2-cyanopyrrole derivatives have been synthesized and screened for their inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) production. Compound A12 demonstrated potent tyrosinase inhibition with an IC50 value of 0.97 µM, significantly outperforming the reference inhibitor kojic acid (IC50: 28.72 µM) frontiersin.org. Mechanistic studies revealed that A12 acts as a reversible, mixed-type inhibitor, with molecular docking experiments elucidating its interaction with the enzyme's active site frontiersin.org.

Other studies have explored pyrrole derivatives as inhibitors of cholinesterases, enzymes critical for neurotransmission. Certain 1,3-diaryl-pyrrole skeletons have shown high selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC50 values for BChE inhibition as low as 1.71 µM, comparable to established drugs like donepezil (B133215) researchgate.netnih.gov. Kinetic studies have indicated that some of these compounds function as mixed competitive inhibitors of BChE nih.gov. Additionally, N-methylpyrrole derivatives have been evaluated for their inhibitory effects on glutathione (B108866) reductase (GR), a crucial antioxidant enzyme. Some of these derivatives exhibited potent GR inhibition, with IC50 values in the nanomolar range, suggesting their potential as leads for novel therapeutic agents tandfonline.com.

Table 3: Enzyme Inhibition by Selected Pyrrole Derivatives

| Compound Designation | Target Enzyme | Inhibition Type | IC50 Value | Reference Standard | Citation |

| Compound A12 | Tyrosinase | Mixed-type | 0.97 µM | Kojic acid | frontiersin.org |

| Compound 3p | Butyrylcholinesterase (BChE) | Mixed competitive | 1.71 ± 0.087 µM | Donepezil | nih.gov |

| Compound 8m | Glutathione Reductase (GR) | - | 0.104 µM | N,N-bis(2-chloroethyl)-N-nitrosourea | tandfonline.com |

| Compound 8n | Glutathione Reductase (GR) | - | 0.678 µM | N,N-bis(2-chloroethyl)-N-nitrosourea | tandfonline.com |

Role in Natural Product Synthesis and Biomimetic Approaches

Pyrrole derivatives serve as fundamental building blocks and key intermediates in the synthesis of a wide array of natural products and in the development of biomimetic approaches. The pyrrole ring is a ubiquitous scaffold found in numerous biologically active molecules, including vitamins, pigments, and alkaloids bohrium.comresearchgate.net. Researchers utilize pyrrole derivatives in organic synthesis to construct complex molecular architectures, often mimicking natural biosynthetic pathways.

For instance, orthogonally protected pyrrole tricarboxylates have been synthesized, offering versatile building blocks for natural product synthesis and supramolecular chemistry, allowing for selective deprotection of individual carboxylate groups thieme-connect.com. The synthesis of specific alkylpyrrole derivatives, such as those relevant to heronapyrroles, has been investigated, employing strategies like regioselective acylation and biomimetic polyepoxide cyclization cascades to establish complex backbones acs.org. Furthermore, pyrrole-containing substrates are employed in the synthesis of fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines, which themselves can possess significant biological activities mdpi.com. Biomimetic synthesis, inspired by enzymatic polymerization, also utilizes pyrrole monomers for creating conductive polymers with tunable properties for applications in materials science frontiersin.orgnih.gov.

Table 4: Applications of Pyrrole Derivatives in Synthesis

| Pyrrole Derivative Type / Application | Role in Synthesis | Target / Outcome | Citation |

| Orthogonally Protected Pyrrole Tricarboxylates | Versatile synthetic building blocks | Natural product synthesis, supramolecular chemistry | thieme-connect.com |

| 2-Nitro-4-oligoprenyl-substituted pyrroles | Intermediates for natural product synthesis | Synthesis of heronapyrroles and analogues | acs.org |

| Pyrrole-containing substrates | Building blocks for fused heterocycles | Synthesis of indolizines and pyrrolo[1,2-a]pyrazines with biological activity | mdpi.com |

| Pyrrole monomers | Monomers for polymerization | Creation of conductive polymers (e.g., polypyrrole) via biomimetic synthesis | frontiersin.orgnih.gov |

| Pyrrole-based enaminones | Versatile substrates in heterocyclic chemistry | Intramolecular cyclization to form biologically active compounds | mdpi.com |

Environmental and Sustainable Synthesis Approaches for 2 Hexyl 1h Pyrrole

Advancements in Green Solvents and Catalysts in Pyrrole (B145914) Synthesis

Recent research has highlighted several key strategies for achieving greener pyrrole synthesis, focusing on the judicious selection of solvents and catalysts.

Green Solvents and Reaction Media: Traditional pyrrole synthesis often relies on volatile organic solvents, which pose environmental and health risks. Sustainable alternatives include:

Water: Water is increasingly utilized as a reaction medium, offering a non-toxic, abundant, and environmentally benign alternative. Several modified Paal-Knorr and Clauson-Kaas reactions have been successfully conducted in water, often under mild conditions and with good to excellent yields organic-chemistry.orgbeilstein-journals.orgpensoft.netarkat-usa.org.

Ionic Liquids (ILs): These salts, liquid at or below 100°C, have emerged as versatile green solvents and catalysts. Their low volatility, recyclability, and tunable properties make them attractive for pyrrole synthesis, particularly for N-substitution reactions. ILs like [Bmim][PF6] and [Bmim][BF4] have demonstrated high regioselectivity and efficiency in N-alkylation and acylation of pyrroles organic-chemistry.orgorganic-chemistry.orggoogle.compublish.csiro.au. Acidic ionic liquids can also act as catalysts, enhancing reaction rates and selectivity while adhering to green chemistry principles publish.csiro.au.

Solvent-Free Conditions: Many synthetic protocols now aim for solvent-free or neat reactions, significantly reducing solvent waste. Microwave irradiation has proven particularly effective in facilitating solvent-free pyrrole synthesis, often leading to shorter reaction times and higher yields pensoft.netarkat-usa.orgacs.orglucp.netresearchgate.netrsc.org.

Supercritical Fluids (SCFs): While primarily explored for polymerization or conversion of pyrrole, supercritical fluids like supercritical CO2 and supercritical water represent advanced green media. Their unique properties can influence reaction rates and selectivities, offering potential for future sustainable synthetic applications oup.comscf-tp.rucapes.gov.br.

Green Catalysts: The development of efficient and reusable catalysts is crucial for sustainable synthesis.

Heterogeneous Catalysts: These catalysts, often solids, are easily separated from the reaction mixture and can be reused multiple times, minimizing waste and simplifying purification. Examples include molecular sieves bohrium.com, zeolites bohrium.com, metal nanoparticles (e.g., nano copper) organic-chemistry.org, metal oxides, and supported metal catalysts nih.govmdpi.com. Solid acid catalysts, such as aluminas (e.g., CATAPAL 200), have shown high activity and reusability in Paal-Knorr type reactions, often under solvent-free conditions mdpi.com.

Metal Catalysts: Various transition metals play a significant role in catalyzing pyrrole formation. Palladium (Pd), Ruthenium (Ru), and Iron (Fe) catalysts have been employed for the synthesis of 2-substituted pyrroles, often generating benign byproducts like water and ethene organic-chemistry.org. Copper (Cu) catalysts are effective in multi-component reactions and cascade cyclizations organic-chemistry.orgacs.org. Gold (Au) and Silver (Ag) catalysts are also utilized for specific pyrrole ring constructions bohrium.comnih.gov.

Bio-sourced and Organocatalysts: The use of environmentally friendly organic acids derived from biomass (e.g., citric acid, succinic acid) in mechanochemical activation represents a highly sustainable approach lucp.net. Organocatalysts, such as proline, and milder Lewis acids are also being explored mdpi.comresearchgate.net.

Microwave-Assisted Catalysis: Combining microwave irradiation with catalytic systems, such as iodine or manganese catalysts, can dramatically accelerate reactions and improve yields, aligning with green chemistry principles beilstein-journals.orgpensoft.netarkat-usa.org.

Table 1: Examples of Green Solvents and Catalysts in Pyrrole Synthesis

| Reaction Type / Method | Reactants (General) | Catalyst | Solvent(s) | Typical Yield (%) | Reaction Time | Key Green Aspect |

| Clauson-Kaas | Amine, 2,5-Dimethoxytetrahydrofuran (B146720) (2,5-DMTHF) | None (Microwave assisted) | Water | 81–99 | 30 min | Water as solvent, microwave, no catalyst |

| Clauson-Kaas | Amine, 2,5-DMTHF | Iodine | Solvent-free | 75–98 | 2–6 min | Microwave, solvent-free |

| Paal-Knorr | 1,4-Dicarbonyl Compound, Amine | None | Solvent-free | Good | Short | Solvent-free, no catalyst |

| Paal-Knorr | 1,4-Dicarbonyl Compound, Amine | Fe(III)Cl | Water | Good to Excellent | Mild | Water as solvent, mild conditions |

| Metal-Catalyzed Synthesis | Various precursors | Pd, Ru, Fe | Various (often minimizing hazardous byproducts) | Good | Varies | Benign byproducts (e.g., H2O, ethene) |

| N-Substitution (Ionic Liquid) | Pyrrole, Electrophile | Ionic Liquids (e.g., [Bmim][PF6]) | Ionic Liquids | Excellent | 1–2 hours | Recyclable ILs, mild conditions, high selectivity |

| Heterogeneous Catalysis | Various precursors | Zeolite 3Å, CATAPAL 200, Nanoparticles | Various (often solvent-free or water) | Satisfactory/Good | Varies | Reusable catalysts, simplified workup, solvent reduction |

Atom Economy and Process Efficiency in 2-Hexyl-1H-pyrrole Production

Atom economy and process efficiency are critical metrics for sustainable chemical synthesis, aiming to maximize the incorporation of starting materials into the final product while minimizing waste and energy consumption.

High Atom Economy: Reactions that generate minimal byproducts, such as the Paal-Knorr synthesis where only water is eliminated, inherently possess high atom economy acs.org. Metal-catalyzed reactions that produce water or simple gases (like CO2 or ethene) as the sole byproducts also contribute significantly to atom economy organic-chemistry.org.

Reduced Reaction Times and Energy Input: Microwave-assisted synthesis has demonstrated a remarkable ability to reduce reaction times from hours to minutes, often with higher yields and lower energy consumption compared to conventional heating methods pensoft.netrsc.orgresearchgate.netresearchgate.net. This intensification of the process leads to greater throughput and reduced environmental footprint.

Catalyst Reusability and Solvent Reduction: The use of heterogeneous catalysts that can be easily recovered and reused, or the employment of recyclable ionic liquids, significantly reduces waste streams and the need for fresh reagents organic-chemistry.orgpublish.csiro.aubohrium.commdpi.com. Solvent-free or water-based reactions further enhance process efficiency by minimizing solvent-related waste and purification steps pensoft.netarkat-usa.orgacs.org.

While specific data for the synthesis of this compound is not extensively detailed in the provided literature, the principles of green chemistry applied to general pyrrole synthesis are directly transferable. For instance, methods employing 2,5-dimethoxytetrahydrofuran or 1,4-dicarbonyl compounds with appropriate amines under microwave irradiation, in water, or solvent-free conditions, utilizing reusable heterogeneous catalysts or mild metal catalysts, represent highly efficient and sustainable pathways that could be adapted for the synthesis of this compound. Methods that yield 2-substituted pyrroles using Pd, Ru, or Fe catalysis organic-chemistry.org are also relevant for introducing alkyl chains at the 2-position.

Table 2: Process Efficiency and Atom Economy in Green Pyrrole Synthesis

| Method/Reaction Type | Atom Economy Aspect | Process Efficiency Aspect | Benefits |

| Paal-Knorr Synthesis | High (minimal byproducts, e.g., water) | Solvent-free, catalyst-free options available | Reduced waste, simple operation, high yields |

| Metal-Catalyzed Synthesis | Low byproducts (e.g., H2O, CO2, ethene) | Efficient catalysis, often mild conditions | Cleaner reactions, high selectivity |

| Microwave-Assisted Synthesis | N/A (focus on time/energy) | Significantly reduced reaction times, higher yields, lower energy input | Faster synthesis, energy savings, increased throughput |

| Ionic Liquid-Based Methods | N/A (focus on recyclability) | Recyclable solvents and catalysts, high selectivity | Reduced solvent waste, improved sustainability, easier product isolation |

| Heterogeneous Catalysis | N/A (focus on reusability) | Reusable catalysts, simplified workup, solvent reduction | Reduced waste, lower cost, easier purification |

| Solvent-Free Methods | N/A (focus on solvent reduction) | Reduced solvent usage, simpler purification | Environmental benefits, cost savings, improved safety |

| Multi-Component Reactions | High incorporation of starting materials | Fewer steps, reduced purification, higher overall yield | Streamlined synthesis, reduced waste, increased efficiency |

Research Trends and Future Directions in 2 Hexyl 1h Pyrrole Chemistry

Emerging Synthetic Methodologies for Site-Specific Functionalization

The ability to selectively functionalize specific positions on the pyrrole (B145914) ring is crucial for tailoring the properties of 2-Hexyl-1H-pyrrole for targeted applications. While direct literature on site-specific functionalization of this compound is limited, advancements in pyrrole chemistry offer promising avenues. Modern synthetic strategies are increasingly focusing on catalytic methods, including transition metal-catalyzed C-H functionalization, which allows for direct introduction of functional groups without the need for pre-functionalized starting materials researchgate.netrsc.org. Radical-based functionalization under metal-free conditions is also an area of growing interest, offering milder reaction conditions and potentially higher selectivity researchgate.net. Furthermore, photocatalyzed and electrochemical methods are emerging as powerful tools for pyrrole functionalization, providing new pathways for controlled modifications researchgate.net. The development of one-pot, multi-component reactions also offers efficient routes to complex pyrrole scaffolds, potentially applicable to the synthesis of functionalized this compound derivatives nih.gov.

Exploration of Novel Applications in Interdisciplinary Scientific Fields

Pyrrole derivatives, in general, have found applications across various scientific disciplines, and this compound is anticipated to follow similar trends. Its potential applications span materials science, where pyrrole-based polymers can exhibit semiconducting properties for organic electronics like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) researchgate.net. The electron-rich nature of the pyrrole ring makes it a valuable building block for donor-acceptor systems in materials science researchgate.netacs.org. In medicinal chemistry, pyrrole scaffolds are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties biointerfaceresearch.comnih.gov. While specific therapeutic applications for this compound are yet to be extensively documented, its structure suggests potential as a core scaffold for developing new drug candidates. Furthermore, the incorporation of pyrrole moieties into supramolecular structures or functional materials for applications in sensing, catalysis, or advanced imaging is an area of active research for related compounds acs.orgnih.gov.

Advanced Computational Design for Tailored this compound-Based Systems

Computational chemistry plays a pivotal role in modern chemical research, enabling the rational design and prediction of molecular properties. For this compound, computational methods can be employed to:

Predict Reactivity and Functionalization Sites: Density Functional Theory (DFT) and other quantum chemical methods can help predict the most reactive sites on the this compound molecule for specific functionalization reactions iist.ac.in.

Design Novel Derivatives: Computational modeling can assist in designing new this compound derivatives with desired electronic, optical, or biological properties by exploring various substituent effects.

Simulate Material Properties: For applications in materials science, computational studies can predict properties such as charge transport, light absorption, and solid-state emission of this compound-based systems researchgate.netacs.org.